molecular formula C11H12N2S B5364283 3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B5364283
M. Wt: 204.29 g/mol
InChI Key: MFBMEWCABSAEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, also known as CP-94,253, is a chemical compound that belongs to the class of pyridine derivatives. It has been widely studied for its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile acts as a selective antagonist of the dopamine D4 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The dopamine D4 receptor is involved in various neurological processes such as reward, motivation, and cognition. The blockade of the receptor by this compound has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention. This compound has also been shown to decrease the locomotor activity in rodents, which is a measure of the motor function. These effects are consistent with the known functions of the dopamine D4 receptor in the brain.

Advantages and Limitations for Lab Experiments

3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the dopamine D4 receptor, which allows for the specific targeting of this receptor in various experimental setups. Another advantage is its well-established synthesis method, which allows for the easy production of the compound in large quantities. One of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental setups.

Future Directions

3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several potential future directions for research. One direction is the further investigation of its potential therapeutic effects in various neurological disorders such as schizophrenia, bipolar disorder, and ADHD. Another direction is the study of its effects on other dopamine receptor subtypes and its potential interactions with other neurotransmitter systems. Additionally, the development of more soluble analogs of this compound could expand its potential use in various experimental setups.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience and pharmacology. Its selective antagonist activity on the dopamine D4 receptor makes it a valuable tool for the study of this receptor and its role in various neurological processes. Further research on this compound could lead to the development of potential therapies for various neurological disorders.

Synthesis Methods

The synthesis of 3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves the reaction of 3-cyanomethyl-6,7-dihydro-5H-cyclopenta[c]pyridine with ethanethiol in the presence of a base catalyst. The reaction yields this compound as a white solid with a melting point of 115-116°C. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to act as a selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as a tool in the study of the dopamine D4 receptor and its role in various neurological processes.

properties

IUPAC Name

3-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-14-11-10(6-12)9-5-3-4-8(9)7-13-11/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBMEWCABSAEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C2CCCC2=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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